Cas no 1694784-99-0 (3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)

3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione
- 1694784-99-0
- 3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione
- EN300-1133205
-
- インチ: 1S/C10H19IO3S/c1-3-4-8(2)5-14-10-7-15(12,13)6-9(10)11/h8-10H,3-7H2,1-2H3
- InChIKey: XKUQYYMVBSHZQG-UHFFFAOYSA-N
- ほほえんだ: IC1CS(CC1OCC(C)CCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 346.00996g/mol
- どういたいしつりょう: 346.00996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133205-0.25g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1133205-0.5g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1133205-10.0g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 10g |
$5528.0 | 2023-05-23 | ||
Enamine | EN300-1133205-10g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1133205-5.0g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 5g |
$3728.0 | 2023-05-23 | ||
Enamine | EN300-1133205-2.5g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1133205-5g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1133205-0.1g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1133205-1.0g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 1g |
$1286.0 | 2023-05-23 | ||
Enamine | EN300-1133205-0.05g |
3-iodo-4-[(2-methylpentyl)oxy]-1lambda6-thiolane-1,1-dione |
1694784-99-0 | 95% | 0.05g |
$888.0 | 2023-10-26 |
3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
5. Book reviews
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dioneに関する追加情報
3-Iodo-4-(2-Methylpentyl)oxy-1λ6-Thiolane-1,1-Dione (CAS No. 1694784-99-0)
The compound 3-Iodo-4-(2-Methylpentyl)oxy-1λ6-Thiolane-1,1-Dione (CAS No. 1694784-99-0) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of thiolane diones, which are known for their versatile applications in organic synthesis and materials science. The presence of the iodo group at the 3-position and the 2-methylpentyl substituent at the 4-position introduces significant steric and electronic effects, making this compound particularly interesting for researchers in the field of medicinal chemistry and drug design.
Recent studies have highlighted the potential of thiolane diones as precursors for the synthesis of bioactive molecules. The iodo group in this compound serves as an excellent leaving group, enabling various nucleophilic substitution reactions. This property makes it a valuable intermediate in the construction of complex molecular architectures. Additionally, the 2-methylpentyl substituent provides a bulky alkyl chain, which can influence the physical properties of the molecule, such as solubility and stability.
One of the most notable applications of 3-Iodo-4-(2-Methylpentyl)oxy-1λ6-Thiolane-1,1-Dione is in the field of drug delivery systems. Researchers have explored its use as a carrier material for encapsulating hydrophobic drugs due to its amphiphilic nature. The thiolane dione framework allows for controlled drug release by exploiting its responsiveness to environmental stimuli such as pH and temperature. This has opened up new avenues for targeted drug delivery and improved therapeutic outcomes.
Furthermore, this compound has shown promise in biological imaging applications. The iodo group can be utilized as a radiotracer for positron emission tomography (PET), enabling real-time visualization of molecular processes in vivo. This capability has attracted significant attention from researchers working on diagnostic imaging agents and molecular probes.
In terms of synthesis, 3-Iodo-4-(2-Methylpentyl)oxy-1λ6-Thiolane-1,1-Dione is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of transition metal catalysts has been reported to enhance the efficiency of these reactions, leading to higher yields and better purity. Recent advancements in catalytic methods have further improved the scalability of this synthesis pathway, making it more accessible for industrial applications.
The structural uniqueness of this compound also makes it a valuable tool in fundamental research. Its ability to form stable covalent bonds with various functional groups has been exploited in studies on supramolecular chemistry and self-assembling systems. Additionally, its electronic properties have been studied using advanced spectroscopic techniques such as NMR and UV-vis spectroscopy, providing insights into its molecular interactions and reactivity.
In conclusion, 3-Iodo-4-(2-Methylpentyl)oxy-1λ6-Thiolane-1,1-Dione (CAS No. 1694784-99-0) is a multifaceted compound with a wide range of potential applications in medicine, materials science, and diagnostics. Its unique structure and functional groups make it an invaluable asset for researchers seeking to develop innovative solutions in these fields.
1694784-99-0 (3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione) 関連製品
- 2171862-40-9(4-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}acetamido)but-2-ynoic acid)
- 386704-11-6(6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one)
- 67643-51-0(2,4-dibromo-5-methylaniline)
- 2680731-67-1(tert-butyl N-methyl-N-(1-phenylpent-4-yn-2-yl)carbamate)
- 2172043-59-1(2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}methyl)pentanoic acid)
- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)
- 63788-62-5(2-Acetylamino-4-methylthiazole-5-carboxylic acid)
- 2105086-11-9(1-(pyrrolidin-2-yl)ethane-1-thiol)
- 1805302-29-7(2-(Bromomethyl)-5-(difluoromethyl)pyridine)
- 1421445-00-2(N-[2-(4-fluorophenoxy)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide)




